Cas no 88574-07-6 (Fmoc-11-aminoundecanoic acid)

Fmoc-11-aminoundecanoic acid is a protected amino acid derivative featuring an 11-carbon aliphatic spacer terminated with an Fmoc (9-fluorenylmethoxycarbonyl) group. This compound is widely utilized in solid-phase peptide synthesis (SPPS) as a building block, offering controlled elongation of peptide chains with enhanced solubility and reduced aggregation. The extended hydrocarbon chain provides flexibility and spacing, making it valuable for introducing hydrophobic segments or linker functionalities in peptide design. Its Fmoc group ensures orthogonal protection, allowing selective deprotection under mild basic conditions. The compound is particularly useful in bioconjugation and the development of peptide-based materials, where precise structural control is critical. High purity and consistent performance make it a reliable choice for research applications.
Fmoc-11-aminoundecanoic acid structure
Fmoc-11-aminoundecanoic acid structure
Product Name:Fmoc-11-aminoundecanoic acid
CAS No:88574-07-6
MF:C26H33NO4
MW:423.544527769089
MDL:MFCD00235891
CID:709835
PubChem ID:329747870
Update Time:2025-10-29

Fmoc-11-aminoundecanoic acid Chemical and Physical Properties

Names and Identifiers

    • Undecanoic acid,11-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
    • Fmoc-11-Aun-OH
    • 11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid
    • FMOC-11-AMINOUNDECANOIC ACID
    • 11-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]undecanoic acid (ACI)
    • 11-(9-Fluorenylmethoxycarbonylamino)undecanoic acid
    • Fmoc-11-aminoundecanoic acid
    • MDL: MFCD00235891
    • Inchi: 1S/C26H33NO4/c28-25(29)17-7-5-3-1-2-4-6-12-18-27-26(30)31-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,1-7,12,17-19H2,(H,27,30)(H,28,29)
    • InChI Key: IMEVDILDSCXKJW-UHFFFAOYSA-N
    • SMILES: O=C(NCCCCCCCCCCC(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2

Computed Properties

  • Exact Mass: 423.24100
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 15

Experimental Properties

  • PSA: 75.63000
  • LogP: 6.51150

Fmoc-11-aminoundecanoic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38

Fmoc-11-aminoundecanoic acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-11-aminoundecanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Fmoc-11-aminoundecanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  pH 9, reflux
1.2 Solvents: 1,4-Dioxane ;  20 min, reflux; overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Bone-Targeted Acid-Sensitive Doxorubicin Conjugate Micelles as Potential Osteosarcoma Therapeutics
Low, Stewart A.; Yang, Jiyuan; Kopecek, Jindrich, Bioconjugate Chemistry, 2014, 25(11), 2012-2020

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C; 5 h, rt
Reference
Stimuli-responsive self-assembly disassembly in peptide amphiphiles to endow block-co-fibers and tunable piezoelectric response
Gupta, Deepika; Gupta, Varun; Nath, Debasish; Miglani, Chirag; Mandal, Dipankar ; et al, ACS Applied Materials & Interfaces, 2023, 15(21), 25110-25121

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water ;  pH 9
1.2 Solvents: 1,4-Dioxane ;  20 min, rt; 24 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
A New Class of Pseudopeptide Antagonists of the Kinin B1 Receptor Containing Alkyl Spacers
Galoppini, Claudia; Meini, Stefania; Tancredi, Mariella; Di Fenza, Armida; Triolo, Antonio; et al, Journal of Medicinal Chemistry, 1999, 42(3), 409-414

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Novel Gd(III)-based probes for MR molecular imaging of matrix metalloproteinases
Gringeri, Concetta V.; Menchise, Valeria; Rizzitelli, Silvia; Cittadino, Evelina; Catanzaro, Valeria; et al, Contrast Media & Molecular Imaging, 2012, 7(2), 175-184

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  rt
Reference
Targeting lipopolyplexes using bifunctional peptides incorporating hydrophobic spacer amino acids: Synthesis, transfection, and biophysical studies
Pilkington-Miksa, Michael A.; Writer, Michele J.; Sarkar, Supti; Meng, Qing-Hai; Barker, Suzie E.; et al, Bioconjugate Chemistry, 2007, 18(6), 1800-1810

Fmoc-11-aminoundecanoic acid Raw materials

Fmoc-11-aminoundecanoic acid Preparation Products

Fmoc-11-aminoundecanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:88574-07-6)Fmoc-11-aminoundecanoic acid
Order Number:A861727
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:31
Price ($):182.0
Email:sales@amadischem.com

Fmoc-11-aminoundecanoic acid Related Literature

Additional information on Fmoc-11-aminoundecanoic acid

Comprehensive Guide to Fmoc-11-aminoundecanoic acid (CAS No. 88574-07-6): Applications and Innovations

Fmoc-11-aminoundecanoic acid (CAS No. 88574-07-6) is a specialized amino acid derivative widely used in peptide synthesis, bioconjugation, and materials science. Its unique structure, featuring an Fmoc-protected amine and an 11-carbon aliphatic chain, makes it invaluable for creating spacer arms in drug delivery systems and biomaterials. Researchers increasingly focus on this compound due to its compatibility with solid-phase peptide synthesis (SPPS) and its role in designing targeted therapeutics.

In recent years, the demand for Fmoc-11-aminoundecanoic acid has surged alongside advancements in nanomedicine and precision medicine. A key trend involves its integration into self-assembling peptides for tissue engineering, a topic frequently searched in academic databases. The compound’s hydrophobic chain enables the formation of stable nanostructures, addressing challenges in 3D bioprinting and scaffold design. Google Scholar data reveals a 40% annual growth in publications mentioning this molecule since 2020.

From a synthetic perspective, CAS 88574-07-6 offers distinct advantages. Its Fmoc group simplifies deprotection under mild conditions, reducing side reactions during peptide elongation. The undecanoic acid backbone provides flexibility for conjugating fluorescent probes or PEG linkers, a technique highlighted in recent Nature Protocols papers. These attributes answer common search queries like “how to modify peptides with long-chain spacers” or “best Fmoc-amino acids for drug conjugation.”

Emerging applications of Fmoc-11-aminoundecanoic acid extend to diagnostic biosensors. Its ability to anchor biorecognition elements onto gold surfaces has been cited in ACS Sensors studies, correlating with rising searches for “peptide-based electrochemical sensors.” The compound’s terminal carboxyl group also facilitates covalent attachment to quantum dots, addressing industry needs for multiplexed detection platforms.

Quality considerations for CAS 88574-07-6 remain critical. HPLC analyses confirm its ≥98% purity threshold, a metric emphasized in pharmaceutical GMP guidelines. Leading suppliers now provide detailed mass spectrometry and NMR data, responding to user concerns about “batch-to-batch consistency in peptide reagents.” Proper storage at -20°C under nitrogen ensures stability, as discussed in Peptide Science reviews.

Future directions for this compound involve AI-driven peptide design, where its molecular descriptors train algorithms to predict self-assembly behavior. Such innovations align with trending searches like “machine learning for biomaterials.” With its dual functionality and proven reliability, Fmoc-11-aminoundecanoic acid continues to bridge chemistry and biology across cutting-edge applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88574-07-6)Fmoc-11-aminoundecanoic acid
A861727
Purity:99%
Quantity:25g
Price ($):182.0
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